molecular formula C26H28N2 B098889 Cinnarizine CAS No. 16699-20-0

Cinnarizine

Cat. No. B098889
CAS RN: 16699-20-0
M. Wt: 368.5 g/mol
InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnarizine Description and Case Studies

Cinnarizine is a medication primarily used for the treatment of vertigo and circulatory disorders. It is a piperazine derivative with calcium antagonist and anticonvulsant properties. Cinnarizine has been implicated in the aggravation or induction of parkinsonism in elderly patients, which may be due to its effects on mitochondrial respiration and the activities of the individual respiratory chain complexes . It has also been found to inhibit the MgATP-dependent generation of a transmembrane proton electrochemical gradient, which may contribute to drug-induced parkinsonism . In the context of chronic asthma, cinnarizine has shown an anti-asthmatic effect, potentially offering a protective effect when taken systemically .

Synthesis Analysis

The synthesis of cinnarizine and related antihistamines such as cyclizine and buclizine from bulk alcohols has been developed into a four-step continuous process. This process involves the use of HCl to synthesize intermediate chlorides with excellent yields and short reaction times. The continuous-flow multistep synthesis allows for inline separation and collection of pure products, which can then be used immediately in subsequent steps .

Molecular Structure Analysis

Cinnarizine's molecular interactions during drug precipitation from lipid-based formulations have been studied. It was found that molecular interactions between cinnarizine and lipolysis products affect the morphology of precipitated drug formed during in vitro lipolysis. Techniques such as X-ray powder diffraction, solid-state nuclear magnetic resonance, and differential scanning calorimetry suggest interactions between fatty acids and cinnarizine, favoring amorphous precipitation .

Chemical Reactions Analysis

Cinnarizine has been shown to inhibit lipid peroxidation in various biological systems, including intact red cells. This antioxidant activity may contribute to some of the therapeutic effects of the drug. The inhibition of lipid peroxidation by cinnarizine is significant, as it can inhibit copper-induced red-cell lipid peroxidation by 85% at concentrations as low as 5 microM .

Physical and Chemical Properties Analysis

The bioavailability of cinnarizine, a poorly soluble drug, can be enhanced by reducing its particle size to the nanoscale. Nanosuspensions of cinnarizine have been created using precipitation-ultrasonication, stabilized by Poly vinyl alcohol (PVA). These nanosuspensions exhibit significantly higher dissolution rates compared to pure cinnarizine, and in vivo studies in rats have shown that the Cmax and AUC values of the nanosuspension are approximately 2.8-fold and 2.7-fold greater than that of the reference preparation, respectively . Additionally, cinnarizine can precipitate in an amorphous-salt form during in vitro digestion of lipid-based formulations, which is linked to an ionic interaction between the drug and fatty acid molecules produced upon lipid digestion .

Electrochemical Analysis

The electrochemical behavior of cinnarizine has been explored using voltammetric methods. At a multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrode, cinnarizine shows an irreversible oxidation peak, which can be exploited for sensitive detection of the drug. Differential-pulse voltammetry has been used to determine cinnarizine in pharmaceutical samples and urine, with a detection limit of 2.58x10(-9) M .

Scientific Research Applications

1. Vascular and Blood Flow Effects

Cinnarizine has been extensively studied for its effects on blood flow and vascular conditions. It has demonstrated significant efficacy in improving blood flow, particularly in patients with peripheral obliterative arterial diseases (POAD). Research suggests that cinnarizine improves exercise tolerance in individuals with peripheral obliterative disease and enhances blood flow in both healthy subjects and patients with vascular disease. Notably, it has been shown to reduce whole-blood viscosity in patients with POAD, which may be attributed to an increase in red blood cell deformability (De Crée et al., 1979); (Di Perri et al., 1979).

2. Therapeutic Applications in Vestibular Disorders

Cinnarizine has been identified as an effective treatment for conditions related to the inner ear and vestibular disorders, such as vertigo. Its efficacy in reducing the reaction to labyrinthine stimulation in both normal subjects and patients with vertigo has been documented. This suggests its potential as a therapeutic agent for managing vestibular disorders and related symptoms (Philipszoon, 1962); (Daly & Cohen, 1965).

3. Potential in Psychiatric Disorders

Cinnarizine has been explored for its potential antipsychotic properties in animal models of psychosis. Studies indicate that cinnarizine could effectively counteract hyperlocomotion induced by pharmacological models of psychosis. Its mechanism of action, which involves moderate antagonistic properties at dopamine D2 receptors, aligns with that of many antipsychotic drugs, suggesting its potential application in this field (Dall’igna et al., 2005).

4. Application in Asthma Treatment

Research has indicated the potential use of cinnarizine in treating chronic asthma. Its mechanism, involving inhibition of calcium ion transport across smooth muscle cell membranes, might contribute to its anti-asthmatic effect. A study demonstrated significant improvement in peak flow rate in patients with chronic asthma treated with cinnarizine, suggesting its potential as a new family of anti-asthmatic drugs (Emanuel et al., 1979).

properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnarizine

CAS RN

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine
Reactant of Route 3
Reactant of Route 3
Cinnarizine
Reactant of Route 4
Reactant of Route 4
Cinnarizine
Reactant of Route 5
Reactant of Route 5
Cinnarizine
Reactant of Route 6
Reactant of Route 6
Cinnarizine

Citations

For This Compound
12,400
Citations
MV Kirtane, A Bhandari, P Narang… - Indian Journal of …, 2019 - Springer
… free-text keywords (cinnarizine, dimenydrinate and vertigo) … of cinnarizine and combination therapy (cinnarizine + dimenhydrinate), clinical reviews, meta-analysis involving cinnarizine …
Number of citations: 35 link.springer.com
JF Martí‐Massó, JJ Poza - Movement disorders, 1998 - Wiley Online Library
… The excessive use of cinnarizine in Spain was the result of a … emic origin; (2) that cinnarizine was useful for the treatment of … the number of cases of cinnarizineinduced parkinsonism (CIP…
HAG Teive, AR Troiano, FMB Germiniani… - Parkinsonism & related …, 2004 - Elsevier
… cinnarizine are some of the most common drugs that cause DIP. This paper reviews the first description of Flunarizine and Cinnarizine… use of flunarizine and cinnarizine. Results. In 1984…
Number of citations: 86 www.sciencedirect.com
LK Desmedt, CJ Niemegeers, PA Janssen - Arzneimittel-forschung, 1975 - europepmc.org
… cinnarizine. Except at subtoxic doses no side effects were observed in rats and mice given cinnarizine, … min, phenobarbital for 8 h 22 min and cinnarizine for 8 h 16 min. Peak effect was …
Number of citations: 135 europepmc.org
F Micheli, MF Pardal, M Gatto, M Torres, G Paradiso… - Neurology, 1987 - AAN Enterprises
Cinnarizine and flunarizine are selective calcium blockers that have been used to treat and prevent vertigo. We studied 15 patients who had extrapyrqmidal syndromes after taking …
Number of citations: 147 n.neurology.org
FE Micheli, MMF Pardal, R Giannaula… - Movement …, 1989 - Wiley Online Library
Over the last few years, cases of movement disorders induced by flunarizine and cinnarizine have been increasingly reported. We describe a series of 101 patients, whose ages ranged …
G Towse - The Journal of Laryngology & Otology, 1980 - cambridge.org
… Cinnarizine first became widely used as a specific anti-vertigo agent… This paper reviews the role of cinnarizine in the … flunarizine and cinnarizine or between cinnarizine and placebo. In a …
Number of citations: 60 www.cambridge.org
A Negrotti, S Calzetti - … official journal of the Movement Disorder …, 1997 - Wiley Online Library
The natural course of calcium‐entry blocker–induced parkinsonism was evaluated in 13 elderly patients previously exposed to cinnarizine or flunarizine or both for a median period of 7 …
H Abdine, F Belal, N Zoman - Il Farmaco, 2002 - Elsevier
A direct, extraction-free spectrophotometric method has been developed for the determination of cinnarizine in pharmaceutical preparations. The method is based on ion-pair formation …
Number of citations: 66 www.sciencedirect.com
NG Haress - Profiles of Drug Substances, Excipients and Related …, 2015 - Elsevier
… Cinnarizine is a piperazine derivative with antihistaminic, … A comprehensive profile was performed on cinnarizine including its … performed which all confirmed the structure of cinnarizine. …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.